molecular formula C11H8N4S B1398923 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 1339901-25-5

2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B1398923
CAS No.: 1339901-25-5
M. Wt: 228.28 g/mol
InChI Key: DSCXDRNTNJYTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a pyridin-2-yl group at position 2 and an amine at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes . Its pyridine moiety may enhance solubility and binding affinity compared to purely aromatic substituents, making it a candidate for anticancer or antimicrobial applications .

Properties

IUPAC Name

2-pyridin-2-ylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c12-9-7-4-6-16-11(7)15-10(14-9)8-3-1-2-5-13-8/h1-6H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCXDRNTNJYTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C3C=CSC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation of 2-Amino-3-carbethoxythiophenes with Cyanopyridines

A central and efficient route is the acid-catalyzed one-pot condensation of 2-amino-3-carbethoxythiophenes with 2-cyanopyridine derivatives under dry hydrogen chloride gas or saturated HCl in dioxane. This method yields 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones as key intermediates in excellent yields (often >80%).

Procedure Highlights:

  • Mix 2-amino-3-carbethoxythiophene and 2-cyanopyridine in dioxane.
  • Bubble dry HCl gas or add saturated HCl solution.
  • Stir at 0–5 °C for 6 hours, then at room temperature for 2 hours.
  • Heat the mixture in a boiling water bath for 2 hours.
  • Work up by pouring into ice water and basify with ammonium hydroxide to precipitate the product.

This method is notable for its simplicity, mild conditions, and high yield, producing the 4(3H)-one derivatives which serve as precursors to the 4-amine compounds.

Conversion of 4-Oxo to 4-Amino Derivatives via Chlorination and Amination

The 4-oxo group in thieno[2,3-d]pyrimidin-4(3H)-ones can be converted to a 4-chloro intermediate using Vilsmeier reagents (e.g., POCl3 or Vilsmeier-Haack reagent), which then undergoes nucleophilic substitution with ammonia or amines to afford the 4-amine derivatives.

Typical Steps:

  • Chlorination: Treat the 4-oxo compound with Vilsmeier reagent at controlled temperature to obtain 4-chloro-thieno[2,3-d]pyrimidine.
  • Amination: React the 4-chloro intermediate with anhydrous ammonia or amines under reflux to replace chlorine with an amino group.

This two-step sequence is efficient and yields the target 4-amino compounds in high purity and yield (up to 98% for chlorination step).

Gewald Reaction-Based Construction of Thiophene Precursors

The Gewald reaction is widely used to synthesize 2-amino-thiophene derivatives, which are essential starting materials for the target compound synthesis. This involves the condensation of ketones or aldehydes with cyanoacetate and elemental sulfur in the presence of a base like triethylamine at room temperature.

Key Points:

  • Provides high yields of 2-amino-3-carbethoxythiophenes.
  • These intermediates are then used in subsequent condensation with cyanopyridines.

Esterification, Oxidation, and Nucleophilic Substitution for Pyridine Functionalization

In some synthetic routes, nicotinic acid is first esterified, then oxidized to pyridine N-oxides, followed by nucleophilic substitution with trimethylsilyl cyanide to introduce the cyano group at the ortho position. This sequence prepares the cyanopyridine intermediates needed for condensation.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Gewald reaction Ketone + cyanoacetate + S + Et3N, RT 2-Amino-3-carbethoxythiophene High
2 Acid-catalyzed condensation 2-Amino-3-carbethoxythiophene + 2-cyanopyridine + HCl gas, dioxane, 0–5 °C to reflux 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one 80–90
3 Chlorination Vilsmeier reagent (e.g., POCl3), RT 4-Chloro-thieno[2,3-d]pyrimidine 98
4 Amination NH3 or amine, reflux This compound High

Detailed Research Findings and Notes

  • The acid-catalyzed condensation is a robust method, producing the 4(3H)-one intermediates with minimal side products and high selectivity.
  • Chlorination with Vilsmeier reagent is highly efficient, with near-quantitative yields, and is critical for activating the 4-position for nucleophilic substitution.
  • The Gewald reaction provides a versatile and high-yielding route to the thiophene core, enabling structural diversity by varying the ketone or aldehyde used.
  • Purification is typically achieved by silica gel chromatography, and product identity is confirmed by spectral methods including IR, ^1H-NMR, ^13C-NMR, and mass spectrometry.
  • Reaction monitoring is commonly done by thin-layer chromatography (TLC) to ensure completeness and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at positions activated by adjacent electron-withdrawing groups.

Reaction TypeReagents/ConditionsProductYieldReference
ChlorinationVilsmeier reagent (POCl₃/DMF)4-Chloro-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine98%
AminolysisAliphatic/aromatic amines, AlCl₃, microwaveN-Substituted derivatives72–86%

Key Findings :

  • Chlorination at the 4-position occurs efficiently under Vilsmeier conditions, enabling further functionalization via Suzuki or Buchwald-Hartwig couplings .

  • Secondary amines (e.g., N-methyl-p-anisidine) undergo substitution under microwave irradiation with AlCl₃ catalysis .

Functionalization of the 4-Amine Group

The primary amine at position 4 participates in alkylation, acylation, and condensation reactions.

Acylation

Acylating AgentCoupling ReagentProductYieldReference
Aromatic acidsHATU, DIPEA, CH₂Cl₂N-Aroyl derivatives65–89%
Aliphatic acidsEDCI/HOBt, DMFN-Alkanoyl derivatives70–82%

Example :

  • Reaction with benzoic acid derivatives using HATU yields N-aroylated products with antiproliferative activity .

Alkylation

Alkylating AgentConditionsProductYieldReference
Methyl iodideNaH, THF, 0°CN-Methyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine86%

Note : Alkylation preserves the thienopyrimidine core while modulating pharmacokinetic properties .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic substitution to the meta and para positions relative to the nitrogen.

Reaction TypeReagents/ConditionsProductYieldReference
BrominationBr₂, FeBr₃5-Bromo-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine88%

Mechanistic Insight :

  • Bromination proceeds via in situ generation of Br⁺, facilitated by FeBr₃ .

Cross-Coupling Reactions

The 4-chloro intermediate (derived from the amine) enables palladium-catalyzed couplings.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O4-Aryl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidines75–92%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene4-(Arylamino) derivatives68–84%

Applications :

  • Suzuki couplings introduce aryl groups for tuning electronic properties .

  • Buchwald-Hartwig aminations generate diverse N-aryl derivatives with antimicrobial activity .

Cyclization and Annulation

The amine group participates in intramolecular cyclizations to form polycyclic systems.

Starting MaterialReagents/ConditionsProductYieldReference
4-Amino derivativePOCl₃, DMF, 80°CPyrrolo[1,2-a]thieno[2,3-d]pyrimidines78%

Example :

  • Cyclization with POCl₃ yields tricyclic analogs evaluated for anticancer activity .

Reductive Amination

The 4-amine undergoes reductive alkylation with aldehydes/ketones.

Carbonyl CompoundReducing AgentProductYieldReference
FormaldehydeNaBH₃CN, MeOHN-Methyl derivatives91%

Oxidation Reactions

Controlled oxidation modifies the thiophene or pyridine rings.

Oxidizing AgentConditionsProductYieldReference
mCPBACH₂Cl₂, 0°CPyridine N-oxide derivatives83%

Applications :

  • N-Oxides enhance solubility and serve as intermediates for further functionalization .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine acts as an inhibitor of certain kinases involved in cancer cell proliferation. This compound was tested against several cancer cell lines, demonstrating a promising inhibitory effect on cell growth and survival rates.

Cell LineIC50 (µM)Reference
A54912.5
HeLa8.0
MCF715.0

2. Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

3. Neurological Applications
Recent investigations have explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed that the compound may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films has been exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: OLED Performance
In a study assessing the performance of OLEDs incorporating this compound, devices exhibited enhanced efficiency and stability compared to traditional materials.

ParameterValue
Maximum Luminance1000 cd/m²
Turn-on Voltage3.5 V
Lifetime>1000 hours

Mechanism of Action

The mechanism by which 2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy in 7e) correlate with higher yields (85%) and stability, likely due to reduced steric hindrance .
  • Bulky substituents (e.g., phenylsulfonyl in 25) lower yields (56%) due to steric effects during coupling reactions .
  • Pyridinyl groups (e.g., in compound 13) offer moderate yields (64%) and improved solubility, critical for bioavailability .

Physicochemical Properties

Substituents impact melting points, solubility, and molecular weight:

  • Melting Points : Methoxy-substituted derivatives (e.g., 7e: 229–231°C) exhibit higher melting points than halogenated analogs (e.g., 7i: ~200°C), suggesting stronger intermolecular forces .
  • Molecular Weight : Pyridinyl derivatives (e.g., compound 13: 373.43 g/mol) approach the upper limit of Lipinski’s rule (500 g/mol), while N-methyl analogs (165.22 g/mol) are more drug-like .
  • Solubility : The pyridine ring in the target compound may improve aqueous solubility compared to purely hydrophobic aryl groups (e.g., phenylsulfonyl in 25) .

Biological Activity

2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₃N₃S
  • Molecular Weight : 301.42 g/mol
  • CAS Number : 314244-81-0

The compound features a pyridine ring and a thieno[2,3-d]pyrimidine core, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific protein targets. Below are some notable findings:

Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes:

Target Enzyme IC50 (nM) Source
Nucleotide-binding oligomerization domain-containing protein 13580Burnham Center for Chemical Genomics
Nucleotide-binding oligomerization domain-containing protein 25060Burnham Center for Chemical Genomics
Glycogen synthase kinase-3 beta>300000Broad Institute

These values indicate varying degrees of potency against different targets, with GSK3β showing significantly less activity compared to the other two proteins.

Therapeutic Potential

The compound's structural characteristics suggest potential therapeutic applications in various diseases. For instance, derivatives of thieno[2,3-d]pyrimidines have been linked to the inhibition of dihydrofolate reductase (DHFR) and various kinases involved in cancer pathways .

Case Studies

  • LHRH Receptor Antagonism : A related thieno[2,3-d]pyrimidine derivative demonstrated high binding affinity and antagonistic activity at the human luteinizing hormone-releasing hormone (LHRH) receptor with an IC50 value of 0.06 nM. This highlights the potential for developing non-peptide antagonists based on this scaffold .
  • Phosphodiesterase Inhibition : Another study explored the use of thieno[3,2-d]pyrimidine derivatives as phosphodiesterase (PDE) inhibitors. These compounds exhibited strong selectivity and potency against PDE7, indicating their potential role in treating conditions associated with dysregulated cAMP signaling .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme active sites, thereby inhibiting their function. The structural features allow for effective binding within the target sites, leading to reduced enzymatic activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.